molecular formula C16H21NO3S2Si B14260976 [(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane CAS No. 213978-43-9

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane

Cat. No.: B14260976
CAS No.: 213978-43-9
M. Wt: 367.6 g/mol
InChI Key: RDYZTEHPLZOTTC-CYBMUJFWSA-N
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Description

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane is a complex organic compound characterized by the presence of a benzothiazole ring, a sulfonyl group, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminobenzenethiol with nitriles under copper-catalyzed conditions . The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the sulfonyl and trimethylsilane groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole ring.

Scientific Research Applications

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane is unique due to its combination of a benzothiazole ring, a sulfonyl group, and a trimethylsilane group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

213978-43-9

Molecular Formula

C16H21NO3S2Si

Molecular Weight

367.6 g/mol

IUPAC Name

[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane

InChI

InChI=1S/C16H21NO3S2Si/c1-20-13(8-7-11-23(2,3)4)12-22(18,19)16-17-14-9-5-6-10-15(14)21-16/h5-6,9-10,13H,8,12H2,1-4H3/t13-/m1/s1

InChI Key

RDYZTEHPLZOTTC-CYBMUJFWSA-N

Isomeric SMILES

CO[C@H](CC#C[Si](C)(C)C)CS(=O)(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

COC(CC#C[Si](C)(C)C)CS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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